Structural Class Divergence: Keto Acid vs. Endoperoxide Lactone
Arteannuin N is unequivocally assigned as 5‑oxo‑3‑cadinen‑12‑oic acid (keto acid), whereas its closest in‑class molecular‑formula analog Arteannuin H is a seven‑membered endoperoxide lactone [1]. This means Arteannuin N lacks the peroxide bond that is essential for the generation of reactive oxygen species by artemisinin and Arteannuin H. In functional terms, compounds that require peroxide‑bridge cleavage for activity (such as artemisinin, which shows an IC₅₀ of ~10 nM against Plasmodium falciparum 3D7) operate through a mechanism that is not accessible to Arteannuin N [2]. The absence of the endoperoxide group makes Arteannuin N a critical negative control for redox‑dependent assays and a distinct starting scaffold for non‑peroxide drug discovery.
| Evidence Dimension | Presence of endoperoxide bridge (essential for antimalarial redox activity) |
|---|---|
| Target Compound Data | No endoperoxide bridge (keto acid structure) |
| Comparator Or Baseline | Artemisinin: endoperoxide bridge present; Arteannuin H: endoperoxide lactone present |
| Quantified Difference | Functional dichotomy: peroxide‑dependent mechanism (IC₅₀ ~10 nM for artemisinin) vs. peroxide‑absent scaffold |
| Conditions | Structural assignment by NMR and X‑ray (Arteannuin N); in vitro P. falciparum 3D7 assay (artemisinin) |
Why This Matters
Investigators studying peroxide‑independent biological effects or requiring a non‑redox cadinane control must use Arteannuin N; artemisinin or Arteannuin H cannot serve this purpose.
- [1] Sy LK, Brown GD, Haynes R. A novel endoperoxide and related sesquiterpenes from Artemisia annua which are possibly derived from allylic hydroperoxides. Tetrahedron. 1998;54(17):4345‑4356. View Source
- [2] Klonis N, Crespo-Ortiz MP, Bottova I, et al. Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and digestion. Proc Natl Acad Sci USA. 2011;108(28):11405‑11410. View Source
